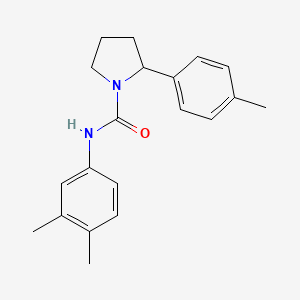![molecular formula C20H21N5O B7560362 N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It has been widely studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
Mechanism of Action
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress response and anxiety. By blocking the CRF1 receptor, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It reduces the activity of the HPA axis, leading to a reduction in the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. This suggests its potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the CRF1 receptor, which allows for the specific targeting of this receptor. This makes it a useful tool for studying the role of the CRF1 receptor in various disorders. However, one limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Future Directions
There are a number of future directions for research on N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. One area of interest is the potential use of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide as a treatment for anxiety disorders, depression, addiction, and stress-related disorders. Further studies are needed to determine the efficacy and safety of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide in humans. Additionally, future research could focus on the development of more water-soluble and longer-lasting formulations of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. Finally, research could focus on the role of the CRF1 receptor in other disorders, such as inflammatory and autoimmune disorders.
Synthesis Methods
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide can be synthesized via a multi-step process involving the reaction of 3-(tetrazol-1-yl)benzoic acid with cyclopentylmethyl bromide, followed by reduction with sodium borohydride and subsequent reaction with phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behaviors in animal models and has potential as a treatment for anxiety disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been studied for its potential as an antidepressant and has been shown to reduce depressive-like behaviors in animal models. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction. Finally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been studied for its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-11-6-12-18(13-17)25-14-21-23-24-25)22-19(16-9-4-5-10-16)15-7-2-1-3-8-15/h1-3,6-8,11-14,16,19H,4-5,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHHXORSQHRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)






![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)

![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)